1-(2-Bromobutanoyl)-3,5-dimethylpiperidine
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Overview
Description
1-(2-Bromobutanoyl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine can be synthesized through a multi-step process involving the following key steps:
Formation of 2-Bromobutanoyl Chloride: This can be achieved by reacting butanoyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride.
Acylation of 3,5-Dimethylpiperidine: The 2-bromobutanoyl chloride is then reacted with 3,5-dimethylpiperidine in the presence of a base such as pyridine or triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products:
Nucleophilic Substitution: Yields substituted piperidines with various functional groups.
Reduction: Produces alcohol derivatives.
Oxidation: Results in carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Bromobutanoyl)-3,5-dimethylpiperidine has diverse applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The bromobutanoyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Bromobutane: A simple alkyl bromide used in organic synthesis.
2-Bromobutane: An isomer of 1-bromobutane with different reactivity.
4-(2-Bromobutanoyl)morpholine: A morpholine derivative with similar functional groups.
Uniqueness: 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine is unique due to the presence of both the bromobutanoyl and dimethylpiperidine moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other research fields.
Properties
IUPAC Name |
2-bromo-1-(3,5-dimethylpiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-4-10(12)11(14)13-6-8(2)5-9(3)7-13/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXJTHPOIZHMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(CC(C1)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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